molecular formula C9H9F2NO2 B8693701 Methyl 5,5-difluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Methyl 5,5-difluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Cat. No. B8693701
M. Wt: 201.17 g/mol
InChI Key: VMOAXRDOITVZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5,5-difluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

methyl 5,5-difluoro-4,6-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate

InChI

InChI=1S/C9H9F2NO2/c1-14-8(13)6-2-5-3-9(10,11)4-7(5)12-6/h2,12H,3-4H2,1H3

InChI Key

VMOAXRDOITVZDR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)CC(C2)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 5,5-difluoro-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate (111.2 mg, 0.517 mmol) in TFA (1 mL) under nitrogen at 25° C. was added triethylsilane (0.25 mL, 1.55 mmol) and the reaction mixture was stirred for 18 h at 25° C. TLC analysis (10% MeOH/DCM) indicated that all starting material had been consumed. The solvent was removed using a nitrogen stream and the residue was taken up in MeCN and purified by reverse-phase chromatography (MeCN/H2O, 0.05% TFA) to afford 3.9 mg of methyl 5,5-difluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate in 3.8% yield. 1H NMR (400 MHz, ACETONE-d6) δ ppm 3.15 (t, 2H), 3.31 (t, 2H), 3.76 (s, 3H), 6.64 (d, 1H), 10.83 (bs, 1H); 19F NMR (400 MHz, Acetone-d6) δ ppm −86.73; LCMS-MS (ESI+) 202.0 (M+H).
Quantity
111.2 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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